molecular formula C16H15FN4O3S2 B2606662 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851980-05-7

4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2606662
CAS No.: 851980-05-7
M. Wt: 394.44
InChI Key: QHCWBGMRRQWDET-UHFFFAOYSA-N
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Description

This compound features a 6-fluorobenzo[d]thiazole core linked via a hydrazinecarbonyl group to a dimethylbenzenesulfonamide moiety. The fluorine atom enhances metabolic stability and bioavailability, while the sulfonamide group contributes to hydrogen-bonding interactions, often critical for receptor binding.

Properties

IUPAC Name

4-[[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O3S2/c1-21(2)26(23,24)12-6-3-10(4-7-12)15(22)19-20-16-18-13-8-5-11(17)9-14(13)25-16/h3-9H,1-2H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCWBGMRRQWDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

(a) 6-Fluorobenzo[d]thiazole Derivatives
  • 4-(4-Fluoro-6-(2,3-dihydroxypropyl)pyridin-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide ():
    • Shares the 6-fluorobenzo[d]thiazole core but incorporates a piperazine-carboxamide chain.
    • Exhibits TRPV1 receptor affinity (IC50 = 32 nM), highlighting fluorine’s role in optimizing ligand-receptor interactions .
  • Compound 5 ():
    • Contains a 6-fluorobenzo[d]isoxazol-3-yl-piperidine scaffold.
    • Synthesized via hydrazine hydrate reflux, a method analogous to hydrazinecarbonyl formation in the target compound .
(b) Sulfonamide-Containing Derivatives
  • 7a–c (4-[...]benzenesulfonamide derivatives) (): Feature benzenesulfonamide with substituents (methoxy, nitro, dimethylamino). Cytotoxicity studies reveal that electron-withdrawing groups (e.g., nitro in 7c) enhance activity, suggesting substituent-dependent effects .
  • Triazole-thiones [7–9] ():
    • Contain phenylsulfonyl groups and exhibit tautomerism (thione vs. thiol forms).
    • Spectral data (IR, NMR) confirm stabilization in the thione form, critical for biological activity .
(c) Hydrazinecarbonyl-Linked Compounds
  • 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) ():
    • Uses a hydrazinecarbothioamide linker.
    • Demonstrates anticancer activity (IC50 = 1.61–1.98 µg/mL against HepG-2), emphasizing the pharmacophore’s importance .

Biological Activity

The compound 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a derivative of benzothiazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of benzothiazole derivatives, including the target compound, typically involves the reaction of 6-fluorobenzo[d]thiazole with hydrazine derivatives and subsequent modifications to introduce sulfonamide and dimethyl groups. The general synthetic pathway can be summarized as follows:

  • Formation of Benzothiazole Core : Starting from 6-fluorobenzo[d]thiazole.
  • Hydrazine Reaction : Reacting with hydrazine to form the hydrazone intermediate.
  • Sulfonamide Formation : Introducing the benzenesulfonamide moiety through nucleophilic substitution.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide have shown significant cytotoxic effects against various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells.

  • Mechanism of Action : These compounds often induce apoptosis and inhibit cell proliferation by disrupting cell cycle progression and modulating apoptotic pathways. For example, a related compound demonstrated inhibition of IL-6 and TNF-α activities, which are pivotal in cancer progression and inflammation .
Compound Cell Line IC50 (μM) Mechanism
B7A4311.0Apoptosis induction
B7A5492.0Cell cycle arrest
B7H12991.5Inhibition of migration

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Some studies report that these compounds exhibit significant activity against a range of bacteria and fungi.

  • In Vitro Studies : The minimal inhibitory concentration (MIC) for certain benzothiazole derivatives was found to be as low as 50 μg/mL against various pathogens, indicating potent antimicrobial effects .
Compound Microorganism MIC (μg/mL)
UBT10fE. coli50
UBT10fS. aureus50

Case Studies

Several research articles have documented the biological activities of benzothiazole derivatives:

  • Study on Anticancer Activity : A study synthesized a series of benzothiazole derivatives and evaluated their anticancer properties, revealing that modifications at the 2 and 6 positions significantly enhanced their anticancer efficacy .
  • Antimicrobial Evaluation : Another study focused on the antibacterial and antifungal activities of various benzothiazole derivatives, confirming their effectiveness against resistant strains .
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective effects in models of ischemia/reperfusion injury, demonstrating antioxidant properties that could be beneficial for neurodegenerative diseases .

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